molecular formula C21H25NOS B5751219 4-BENZYL-1-[2-(ETHYLSULFANYL)BENZOYL]PIPERIDINE

4-BENZYL-1-[2-(ETHYLSULFANYL)BENZOYL]PIPERIDINE

Cat. No.: B5751219
M. Wt: 339.5 g/mol
InChI Key: GIBRQVXWVXCTHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BENZYL-1-[2-(ETHYLSULFANYL)BENZOYL]PIPERIDINE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZYL-1-[2-(ETHYLSULFANYL)BENZOYL]PIPERIDINE typically involves multiple steps, including the formation of the piperidine ring, benzylation, and the introduction of the ethylsulfanyl and benzoyl groups. One common method involves the following steps:

    Formation of Piperidine Ring: Starting from pyridine, the piperidine ring is formed through hydrogenation.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of Ethylsulfanyl Group: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction using ethylthiol.

    Benzoylation: Finally, the benzoyl group is added through an acylation reaction using benzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-BENZYL-1-[2-(ETHYLSULFANYL)BENZOYL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a benzyl alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-BENZYL-1-[2-(ETHYLSULFANYL)BENZOYL]PIPERIDINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BENZYL-1-[2-(ETHYLSULFANYL)BENZOYL]PIPERIDINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BENZYL-1-[2-(ETHYLSULFANYL)BENZOYL]PIPERIDINE is unique due to the presence of both the ethylsulfanyl and benzoyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other piperidine derivatives, making it a valuable compound for research and development .

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(2-ethylsulfanylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NOS/c1-2-24-20-11-7-6-10-19(20)21(23)22-14-12-18(13-15-22)16-17-8-4-3-5-9-17/h3-11,18H,2,12-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBRQVXWVXCTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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